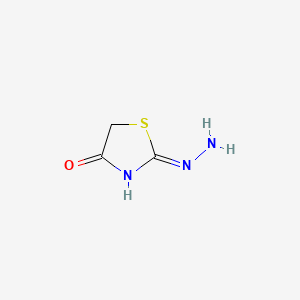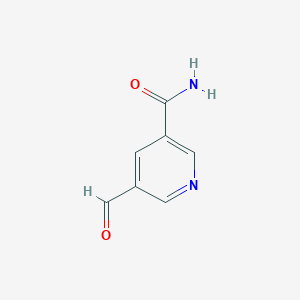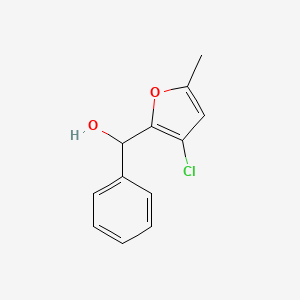
(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol: is an organic compound that features a furan ring substituted with a chlorine atom and a methyl group, along with a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding furan-2-ylmethanol derivative.
Substitution: The chlorine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of (3-Chloro-5-methylfuran-2-yl)(phenyl)ketone or (3-Chloro-5-methylfuran-2-yl)(phenyl)aldehyde.
Reduction: Formation of (3-Chloro-5-methylfuran-2-yl)methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of small molecule inhibitors or probes for biochemical assays.
Medicine: Research into this compound may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for various applications.
作用机制
The mechanism of action of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The furan ring and phenylmethanol moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- (3-Chloro-5-methylfuran-2-yl)methanol
- (3-Chloro-5-methylfuran-2-yl)(4-methylphenyl)methanol
- (3-Chloro-5-methylfuran-2-yl)(2-methylphenyl)methanol
Uniqueness: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol stands out due to the presence of both a chlorine atom and a phenylmethanol moiety, which impart unique reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its analogs.
属性
分子式 |
C12H11ClO2 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
(3-chloro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11ClO2/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChI 键 |
DEXWNMAWNNAFBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(O1)C(C2=CC=CC=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)
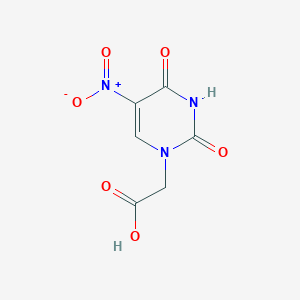
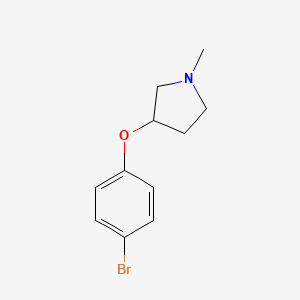
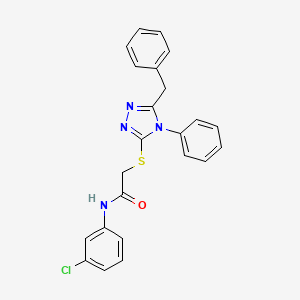
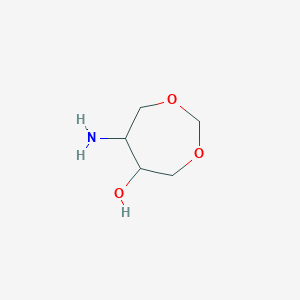
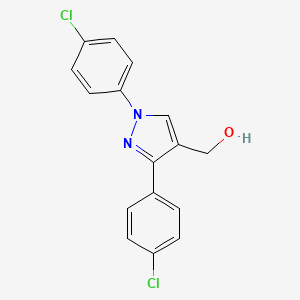
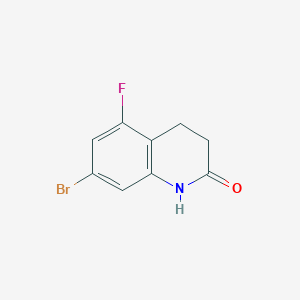
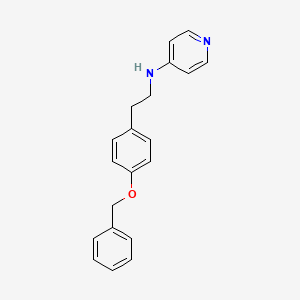
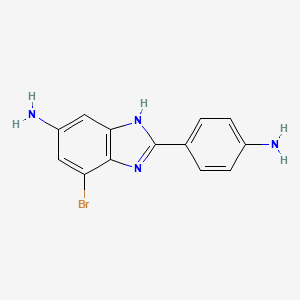
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)
